molecular formula C20H15FN2O2S B2969070 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428348-71-3

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No. B2969070
CAS RN: 1428348-71-3
M. Wt: 366.41
InChI Key: PBJYJLAOUOXKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Diuretic and Antihypertensive Agents

1,2,4-Benzothiadiazine 1,1-dioxide derivatives, such as chlorothiazide and hydrochlorothiazide, have been long used in human therapy as diuretic and antihypertensive agents . The compound under discussion shares structural features with these derivatives, suggesting potential applications in this field .

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antimicrobial activity . The presence of various functional groups attached to the ring, such as halogens at the 7 and 8 positions, can enhance this activity .

Antiviral Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been linked to antiviral activity . This suggests that the compound could be explored for potential applications in antiviral therapies .

Antidiabetic Agents

The 1,2,4-benzothiadiazine-1,1-dioxide ring has shown potential in the treatment of diabetes . This opens up possibilities for the compound to be used in the development of antidiabetic agents .

Anticancer Agents

The compound’s structural similarity to phthalazinone derivatives, which are used as anticancer agents, suggests potential applications in cancer therapy .

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with the activation of ATP-sensitive potassium (KATP) channels . This suggests potential applications in conditions where the activation of these channels could be beneficial .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been linked to the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . This suggests potential applications in neurological conditions where the modulation of these receptors could be beneficial .

PI3Kδ Inhibitors

Molecular docking studies have suggested that the compound could act as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . This opens up potential applications in conditions where the inhibition of PI3Kδ could be beneficial .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJYJLAOUOXKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

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